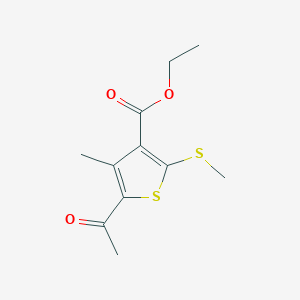

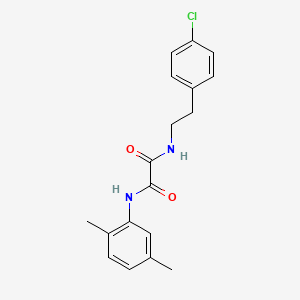

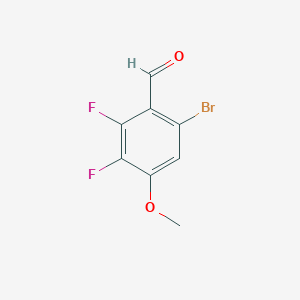

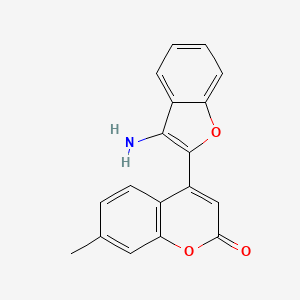

![molecular formula C20H24N4O B2490248 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 862811-11-8](/img/structure/B2490248.png)

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

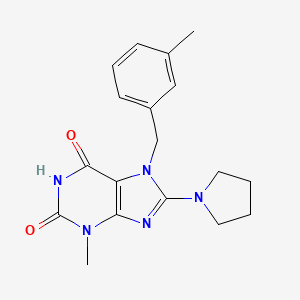

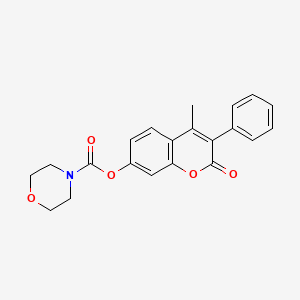

“N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” is a complex organic compound that contains an imidazo[1,2-a]pyrimidine moiety attached to a phenyl group via an amide linkage . Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have received significant attention in synthetic chemistry due to their wide range of applications in medicinal chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Unfortunately, without specific data, I can’t provide a detailed analysis of the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación

- Researchers have focused on using transition metal-catalyzed reactions to directly functionalize imidazo[1,2-a]pyridines. These strategies enable efficient construction of imidazo[1,2-a]pyridine derivatives with diverse substitution patterns .

- Some imidazo[1,2-a]pyridine compounds exhibit pharmacological properties. For instance, they have been explored as potential drugs for treating gastric ulcers, diabetes, psychosis, and tumors .

- Researchers have utilized imidazo[1,2-a]pyridine as a core scaffold for developing covalent inhibitors. Notably, novel KRAS G12C inhibitors have been synthesized using this scaffold .

Transition Metal Catalysis for Imidazo[1,2-a]pyridine Functionalization

Drug Development

Covalent Inhibitors

Anti-Tuberculosis Activity

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicity testing. This can include testing for acute toxicity, chronic toxicity, carcinogenicity, and environmental toxicity. Without specific data, I can’t provide details on the safety and hazards of this compound .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and pyrimidine derivatives, have been known to interact with various biological targets .

Mode of Action

It’s worth noting that imidazole and pyrimidine derivatives have a broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been reported to inhibit the cyclooxygenase-2 (cox-2) enzyme , which plays a crucial role in the biosynthesis of prostaglandins, key mediators of inflammation.

Pharmacokinetics

The compound’s molecular weight is reported to be 28833 , which may influence its pharmacokinetic properties.

Result of Action

Similar compounds have been reported to have considerable inhibitory effects on mcf-7 breast cancer cells .

Action Environment

The synthesis of similar compounds has been reported to be achieved using green solvents , suggesting a potential influence of environmental factors on the synthesis and stability of these compounds.

Propiedades

IUPAC Name |

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-3-6-16(7-4-2)19(25)22-17-10-8-15(9-11-17)18-14-24-13-5-12-21-20(24)23-18/h5,8-14,16H,3-4,6-7H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKWYKWKIOODDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)